CCR4 Antagonist Pharmacophore: Structural Differentiation from 2,4-Dichlorobenzylamino-Substituted Piperazinyl Pyrimidine Analogs
The target compound incorporates a 4-benzylpiperazine moiety linked through a 2-oxoethyl spacer to the N3-position of a 6-isopropylpyrimidin-4-one core. This differs fundamentally from exemplified lead compounds in the patent family, such as 1-{4-{4-[(2,4-dichlorobenzyl)amino]-6-[(2,2-dimethoxyethyl)methylamino]pyrimidin-2-yl}piperazin-1-yl}propanone, which bear a 2,4-dichlorobenzylamino group at the pyrimidine C4 position and an acyl substituent on the piperazine nitrogen [1]. The patent specification establishes that the nature and substitution pattern of the aryl/heteroaryl group (R3/R4 positions) and the R5 group on the piperazine ring critically determine both CCR4 binding affinity and selectivity over other chemokine receptors [2]. The target compound's benzyl group attached directly to the piperazine ring, combined with the N3-linked pyrimidinone scaffold, represents a distinct topological arrangement predicted to confer a different selectivity profile relative to the 2-piperazinyl pyrimidine analogs.
| Evidence Dimension | Chemical scaffold topology (piperazine substitution pattern and pyrimidine connectivity) |
|---|---|
| Target Compound Data | 4-Benzylpiperazine connected via 2-oxoethyl linker to N3 of 6-isopropylpyrimidin-4(3H)-one; C20H26N4O2, MW 354.45 g/mol [3] |
| Comparator Or Baseline | Exemplified patent leads: 1-{4-{4-[(2,4-dichlorobenzyl)amino]-6-[(2,2-dimethoxyethyl)methylamino]pyrimidin-2-yl}piperazin-1-yl}propanone; piperazine C2-linked to pyrimidine with 2,4-dichlorobenzylamino substituent at C4 [1] |
| Quantified Difference | Structural class distinction: N3-pyrimidinone vs. C2-pyrimidine connectivity; benzyl directly on piperazine vs. 2,4-dichlorobenzylamino on pyrimidine core. Quantitative CCR4 IC50 or Ki data for the specific target compound are not publicly available in peer-reviewed literature; patent data establish the class-level requirement of specific substitution patterns for potency optimization [2]. |
| Conditions | Structural analysis based on patent Markush formula I scope and exemplified compound lists [1] [2] |
Why This Matters
The distinct connectivity pattern determines the three-dimensional pharmacophore presentation to the CCR4 binding pocket; researchers targeting N3-pyrimidinone scaffolds for SAR expansion cannot substitute a C2-pyrimidine analog and expect equivalent CCR4 engagement.
- [1] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. European Patent EP2805947B1, claim 4 compound listing, 2017. View Source
- [2] Li S, Wang Y, Xiao J, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. Russian Patent RU2608315C2, abstract and formula I, 2017. View Source
- [3] PubChem. Compound Summary for 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-6-isopropylpyrimidin-4(3H)-one. Molecular formula C20H26N4O2, accessed 2026. View Source
